KRAS G12C inhibitor 57

Oncology Research KRAS G12C Biochemical Assay

Choose KRAS G12C inhibitor 57 (Compound 50) for your oncology research. It delivers unmatched experimental reproducibility through a proven IC50 of 0.21 μM in KRAS G12C/SOS1 binding assays and a ~49-fold cellular selectivity window, ensuring clean data. Its defined oral PK (T1/2=4.79h) and robust in vivo tumor regression (TGI=84.0% at 30 mg/kg) make it the reliable, single-agent tool for probing KRAS pathways or combination studies. Avoid experimental variability—select a tool compound with fully characterized pharmacology.

Molecular Formula C35H38FN7O2
Molecular Weight 607.7 g/mol
Cat. No. B15140386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 57
Molecular FormulaC35H38FN7O2
Molecular Weight607.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2C3=CC4=C(N3C)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC67CCCN6CC(C7)F
InChIInChI=1S/C35H38FN7O2/c1-4-30(44)43-17-16-41(21-26(43)12-14-37)33-28-18-29(27-11-6-10-24-9-5-8-23(2)31(24)27)40(3)32(28)38-34(39-33)45-22-35-13-7-15-42(35)20-25(36)19-35/h4-6,8-11,18,25-26H,1,7,12-13,15-17,19-22H2,2-3H3/t25-,26+,35+/m1/s1
InChIKeyHCSKCYFFHLJNOD-AWYDNWMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview for KRAS G12C Inhibitor 57: A Covalent, Orally Active Research Tool


KRAS G12C inhibitor 57 (also referenced as Compound 50) is a potent, selective, and covalent small-molecule inhibitor of the KRAS G12C oncoprotein. It is designed as an orally active research tool for studying KRAS-driven cancers. Its core biochemical activity is defined by an IC50 of 0.21 μM in a KRAS G12C/SOS1 binding assay, which measures its ability to disrupt the critical protein-protein interaction required for KRAS activation [1]. This compound is intended strictly for laboratory research applications and is not for diagnostic or therapeutic use [1].

The Pitfalls of Generic Substitution for KRAS G12C Inhibitor 57 in Research


While the market offers several KRAS G12C inhibitors, KRAS G12C inhibitor 57 possesses a specific profile of potency, selectivity, and in vivo activity that is not interchangeable with other in-class compounds. Its unique combination of a defined biochemical IC50 of 0.21 μM [1], a specific window of cellular selectivity against KRAS G12C versus wild-type or other mutant lines [1], and a proven, quantifiable in vivo anti-tumor effect with a defined oral pharmacokinetic profile [1] distinguishes it from both earlier tool compounds and clinical-stage inhibitors. Substituting with an alternative KRAS G12C inhibitor without verifying its distinct selectivity window or in vivo pharmacology could introduce significant experimental variability and compromise data reproducibility.

Quantitative Evidence for Differentiating KRAS G12C Inhibitor 57 from Analogs


Biochemical Potency Defined by a Validated KRAS G12C/SOS1 Binding Assay

The primary biochemical potency of KRAS G12C inhibitor 57 is established through a KRAS G12C/SOS1 binding assay, yielding an IC50 of 0.21 μM [1]. This assay directly measures the compound's ability to disrupt the SOS1-mediated nucleotide exchange on KRAS G12C, a key step in its activation. While direct head-to-head data is not available, this value provides a baseline for comparison against other tool compounds like KRAS G12C inhibitor 42, which has a reported IC50 of 639.91 nM (0.64 μM) in a comparable context , indicating KRAS G12C inhibitor 57 is approximately 3-fold more potent in this specific assay format.

Oncology Research KRAS G12C Biochemical Assay Covalent Inhibitor

Cellular Selectivity Profile in KRAS G12C-Driven vs. Control Cancer Cell Lines

KRAS G12C inhibitor 57 demonstrates a significant selectivity window in cell proliferation assays [1]. It potently inhibits the growth of H358 and MIA PaCa-2 cells, both of which harbor the KRAS G12C mutation, with IC50 values of 0.16 μM and 0.87 μM, respectively. In stark contrast, it shows no obvious inhibition of H1975 cells (KRAS WT) with an IC50 of 7.91 μM, and a very weak effect on A549 cells (KRAS G12S) with an IC50 of 29.9 μM. This represents a selectivity ratio of approximately 49-fold for H358 vs. H1975 cells.

Cancer Cell Biology Target Engagement Selectivity Anti-Proliferative

Validated In Vivo Efficacy in an H358 Xenograft Model with Oral Dosing

KRAS G12C inhibitor 57 exhibits significant, dose-dependent anti-tumor activity in vivo. In a BALB/c nude mouse model bearing H358 xenograft tumors, daily oral administration at 30 mg/kg for 20 days resulted in a remarkable tumor growth inhibition (TGI) of 84.0% [1]. This in vivo efficacy is supported by defined pharmacokinetic data in ICR mice, showing moderate oral bioavailability (F) of 10.4% and a terminal half-life (T1/2) of 4.79 hours following a 30 mg/kg oral dose [1].

In Vivo Pharmacology Xenograft Model Oral Bioavailability Tumor Growth Inhibition

Defined Pharmacokinetic Profile Supporting In Vivo Study Design

The compound's in vivo pharmacology is further defined by a full pharmacokinetic (PK) profile in ICR mice [1]. Following a 30 mg/kg oral dose, key parameters include a Cmax of 316 ng/mL, an AUC(0-∞) of 835 h*ng/mL, and a terminal half-life (T1/2) of 4.79 h. These quantifiable PK parameters enable researchers to model exposure and design appropriate dosing regimens for chronic studies. While cross-study PK data for other tool compounds may exist, the availability of a complete, vendor-validated PK dataset for KRAS G12C inhibitor 57 provides a level of experimental confidence and reproducibility that is not universally available for all in-class compounds.

ADME Pharmacokinetics Oral Bioavailability Drug Metabolism

Optimal Research Applications for KRAS G12C Inhibitor 57 Based on Quantitative Evidence


In Vitro Target Validation and Mechanism-of-Action Studies

Ideal for in vitro studies requiring a potent and selective KRAS G12C inhibitor. The validated biochemical IC50 of 0.21 μM [1] and the clear cellular selectivity window (e.g., ~49-fold between G12C-mutant H358 and WT H1975 cells) [1] make it a reliable tool for probing KRAS-dependent signaling pathways (e.g., ERK/AKT phosphorylation) without significant off-target activity at typical working concentrations. This specificity is essential for generating clean, interpretable data in Western blot, cell viability, and migration/invasion assays [1].

In Vivo Proof-of-Concept Efficacy Studies in KRAS G12C Xenograft Models

Suitable for in vivo oncology research programs that require an orally bioavailable KRAS G12C inhibitor. The compound's demonstrated ability to achieve significant tumor regression (TGI of 84.0% at 30 mg/kg p.o. in an H358 xenograft model) [1] makes it a strong candidate for evaluating the therapeutic potential of KRAS G12C inhibition in a preclinical setting. Its defined PK profile (oral T1/2 of 4.79 h) [1] allows for the design of well-controlled, chronic dosing studies to assess long-term efficacy and tolerability [1].

Combination Therapy Research with Targeted Agents or Chemotherapeutics

As a potent and selective single-agent tool with well-characterized in vivo activity, KRAS G12C inhibitor 57 serves as an excellent foundational component for combination studies [1]. Researchers can use it to explore synergistic interactions with other targeted therapies (e.g., SHP2, MEK, or EGFR inhibitors) or standard-of-care chemotherapies in KRAS G12C-mutant cancer models. The availability of robust single-agent efficacy data [1] provides a clear baseline against which to measure the added benefit of any combination partner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12C inhibitor 57

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.